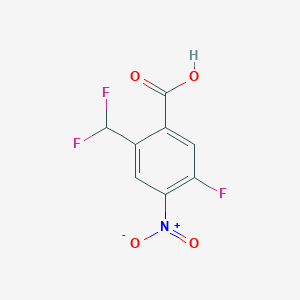
2-chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide" is a chlorinated acetamide with a cyanoethyl and a dimethylphenyl substituent. While the specific compound is not directly studied in the provided papers, related chlorinated acetamides have been extensively researched. These compounds exhibit interesting structural characteristics due to their substituents, which influence their physical and chemical properties, as well as their molecular interactions .
Synthesis Analysis
The synthesis of chlorinated acetamides typically involves the acylation of aniline derivatives with chloroacetyl chloride. For instance, compounds similar to the one , such as N-(2,4-dimethylphenyl)-2,2-dichloroacetamide and N-(3,5-dimethylphenyl)-2,2-dichloroacetamide, have been synthesized and characterized using spectroscopic methods . These methods likely apply to the synthesis of "2-chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide" as well.
Molecular Structure Analysis
The molecular structure of chlorinated acetamides is influenced by the steric effects of substituents on the aromatic ring. For example, the conformation of the N-H bond in various dichloroacetamides is influenced by the position and nature of the substituents on the aromatic ring, which can be syn or anti to other substituents or functional groups . These conformations are stabilized by intramolecular hydrogen bonding and can be linked into chains or sheets in the crystal structure through intermolecular hydrogen bonds .
Chemical Reactions Analysis
Chlorinated acetamides like the ones studied in the papers can participate in various chemical reactions, primarily due to the reactivity of the amide group and the chloro substituents. The amide group can engage in hydrogen bonding, which is crucial for the formation of crystal structures . The chloro substituents may also be reactive sites for nucleophilic substitution reactions, although specific reactions for "2-chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide" are not detailed in the provided papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated acetamides are characterized by spectroscopic methods, including NMR, ESI-MS, and X-ray crystallography . These compounds often crystallize in monoclinic space groups and exhibit intramolecular hydrogen bonding, which affects their melting points and solubility . The optical properties, such as UV-vis absorption, can be influenced by the solvent's polarity, indicating solvatochromic effects . Quantum chemical calculations, including DFT studies, provide insights into the vibrational, electronic, and thermodynamic properties of these compounds .
Applications De Recherche Scientifique
Molecular Structure and Hydrogen Bonding
The molecular conformation of various N-(dimethylphenyl)acetamide derivatives, including compounds similar to 2-chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide, has been extensively studied. These compounds generally crystallize with multiple molecules in the asymmetric unit and exhibit specific molecular conformations. The molecules are linked through N—H⋯O hydrogen bonds, indicating a significant interaction between the nitrogen and oxygen atoms within the structure (Gowda et al., 2007), (Gowda et al., 2009), (Gowda et al., 2007).
Hydrolysis and Chemical Reactions
The hydrolysis and subsequent reactions of chloroacetanilide derivatives have been examined, revealing complex reaction pathways. For instance, acid-catalyzed hydrolysis of certain chloroacetanilide compounds leads to the cleavage of the amide bond and the formation of unexpected compounds through condensation reactions (Rouchaud et al., 2010).
Potential Applications in Pesticides
N-derivatives as Potential Pesticides
Research has characterized N-derivatives of chlorodimethylphenoxyacetamide, including structures similar to 2-chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide, as potential pesticides. These studies provide essential data on the diffraction patterns, molecular structures, and other characteristics of these derivatives, paving the way for their potential application in agricultural sectors (Olszewska et al., 2011).
Spectral Studies and Chemical Properties
NMR Spectral Studies
N-(dimethylphenyl)-acetamides and similar compounds have been studied through NMR spectral analysis. These studies focus on understanding the influence of various substitutions on the chemical shifts of protons and carbon atoms within the molecular structure, providing insights into the compound's electronic environment (Gowda & Gowda, 2007).
Crystallographic Analysis and Molecular Interaction
Hydrogen Bonding and Molecular Interaction
The crystallographic analysis of various acetamide derivatives, including structures akin to 2-chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide, reveals specific patterns of hydrogen bonding and molecular interaction. These interactions play a crucial role in the stability and properties of the crystal structure (Gowda et al., 2008), (Gowda et al., 2007).
Propriétés
IUPAC Name |
2-chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O/c1-10-4-5-12(8-11(10)2)16(7-3-6-15)13(17)9-14/h4-5,8H,3,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDWWNYLGUJMCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CCC#N)C(=O)CCl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2523371.png)

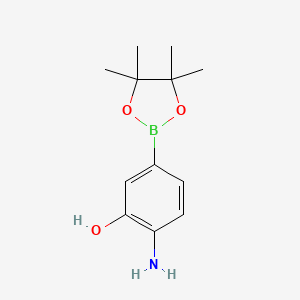
![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2523378.png)
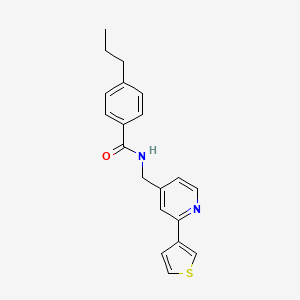
![2-Bromo-6-[6-cyclopropyl-8-fluoro-1-oxoisoquinolin-2(1H)-yl]benzaldehyde](/img/structure/B2523381.png)
![O-[4-(trifluoromethyl)phenyl]hydroxylamine](/img/structure/B2523382.png)

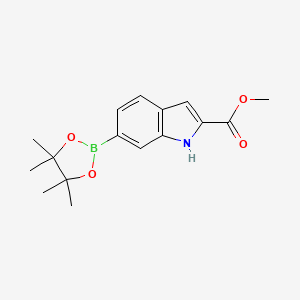
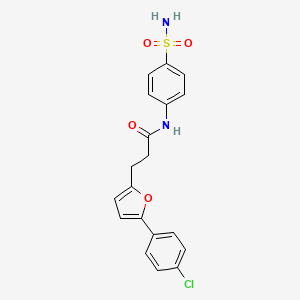
![N-(benzo[d]thiazol-2-yl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2523389.png)
![N-[(4-butyl-5-butylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2523390.png)
![2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B2523391.png)
